23-(S)-2-Amino-3-phenylpropanoyl-silybin (S3) is a synthetic derivative of silybin, a natural flavonolignan isolated from the milk thistle plant (Silybum marianum L.) []. S3 exhibits promising antiviral activity against influenza A virus (IAV) []. While the exact classification of S3 is not specified in the provided abstract, it can be categorized as a silybin derivative and a modified amino acid.
(3-Phenylpropanoyl)-L-histidine is a compound derived from L-histidine, an essential amino acid involved in various biological processes. This compound combines the structural elements of L-histidine with a phenylpropanoyl group, which may enhance its biological activity or alter its pharmacokinetic properties. L-histidine itself plays a crucial role in protein synthesis and serves as a precursor for histamine, an important neurotransmitter.
L-histidine was first isolated from tissue in 1896 by Albrecht Kossel and Sven Gustaf Hedin. It is synthesized in organisms from phosphoribosyl pyrophosphate, a product of the pentose phosphate pathway, and is classified as an essential amino acid for infants and conditionally essential for adults .
(3-Phenylpropanoyl)-L-histidine can be classified as a modified amino acid. Its classification falls under the broader category of amino acids, specifically those that contain aromatic side chains due to the phenylpropanoyl moiety.
The synthesis of (3-Phenylpropanoyl)-L-histidine typically involves coupling L-histidine with a phenylpropanoyl derivative. Common methods include:
The reaction conditions typically require controlled temperature and pH to optimize yield and purity. The final product can be purified through techniques such as High-Performance Liquid Chromatography (HPLC).
The structure of (3-Phenylpropanoyl)-L-histidine consists of a central carbon backbone characteristic of amino acids, with an attached phenylpropanoyl group at one end and an imidazole side chain from L-histidine at the other. The empirical formula can be represented as .
(3-Phenylpropanoyl)-L-histidine may undergo various chemical reactions typical of amino acids:
These reactions are often facilitated by enzymes or chemical catalysts in biological systems or synthetic environments.
The mechanism of action for (3-Phenylpropanoyl)-L-histidine is likely related to its interaction with biological receptors or enzymes due to its structural similarity to L-histidine. It may act as:
Further studies are needed to elucidate specific pathways and interactions within biological systems.
Relevant analyses such as NMR spectroscopy or mass spectrometry can provide detailed insights into its structural integrity.
(3-Phenylpropanoyl)-L-histidine has potential applications in:
Corynebacterium glutamicum has emerged as an industrial workhorse for producing histidine and its derivatives due to its well-characterized histidine biosynthetic pathway and genetic tractability. The core histidine operon in C. glutamicum comprises four transcriptional units containing genes encoding all ten enzymatic activities required for L-histidine biosynthesis from phosphoribosyl pyrophosphate (PRPP). This pathway demonstrates significant evolutionary conservation with Escherichia coli and Salmonella typhimurium, while exhibiting unique regulatory features [1] [3].
The biosynthetic pathway initiates with ATP and PRPP through the action of ATP phosphoribosyltransferase (HisG), forming phosphoribosyl-ATP. Subsequent enzymatic steps culminate in the formation of histidinol-phosphate, which undergoes dephosphorylation by a specialized histidinol-phosphate phosphatase (HisN). This enzyme represents a critical divergence from E. coli, where the reaction is catalyzed by a bifunctional enzyme. HisN belongs to the inositol monophosphatase superfamily and demonstrates strict substrate specificity for histidinol-phosphate [1] [3]. The final step involves oxidation by histidinol dehydrogenase (HisD) to yield L-histidine.
Table 1: Key Enzymes in L-Histidine Biosynthesis Pathway in C. glutamicum
Enzyme | Gene | Function | Unique Features |
---|---|---|---|
ATP phosphoribosyltransferase | hisG | Catalyzes first committed step | Allosterically inhibited by histidine |
Imidazoleglycerol-phosphate synthase | hisFH | Heterodimeric complex | HisF subunit shares homology with amidotransferases |
Histidinol-phosphate phosphatase | hisN | Dephosphorylation step | Inositol monophosphatase-like; absent in E. coli |
Histidinol dehydrogenase | hisD | Final oxidation step | NAD-dependent; zinc-binding motif |
For industrial overproduction, metabolic engineering strategies focus on overcoming transcriptional repression and allosteric inhibition. Successful approaches include:
These strategies have yielded industrial strains producing over 23 g/L of L-histidine, providing the essential precursor for subsequent derivatization to (3-phenylpropanoyl)-L-histidine [3].
The formation of (3-phenylpropanoyl)-L-histidine exemplifies the chemoselective modification of histidine's imidazole side chain, a transformation historically challenging through conventional chemical methods due to competing reactions at other functional groups. Enzymatic catalysis provides a solution through remarkable regioselectivity and mild reaction conditions. Acyltransferase enzymes have emerged as powerful biocatalysts for constructing such conjugates, leveraging their ability to recognize both aromatic acyl donors and amino acid acceptors [9].
The catalytic mechanism of histidine-specific acyltransferases involves:
Recent studies have revealed enzyme promiscuity in several acyltransferase families:
Table 2: Enzymatic Strategies for Histidine Acylation
Enzyme Class | Reaction Type | Donor Specificity | Catalytic Features |
---|---|---|---|
Engineered serine proteases | Acyl transfer | Activated esters (phenylpropanoyl-CoA) | Mutation of oxyanion hole residues enhances acyl-enzyme stability |
LanL lantibiotic synthetases | Lactylation | Acyl-adenylates | Requires ATP activation; broad substrate tolerance |
A-domain of NRPS | Adenylation followed by transfer | Acyl-coenzyme A | Strict stereoselectivity for L-histidine |
Acyltransferase domains | Direct transfer | Acyl-carrier protein conjugates | Requires phosphopantetheinyl carrier |
Reaction engineering has improved the efficiency of these biocatalysts:
The chemoselective conjugation of 3-phenylpropanoyl to L-histidine presents challenges due to competing reactions at the α-amine, carboxylic acid, and both nitrogen atoms of the imidazole ring. Integrated chemoenzymatic strategies have emerged as the most effective solution, combining chemical synthesis of precursors with enzymatic coupling.
Precursor synthesis employs established organic chemistry methods:
The ligase-mediated coupling employs engineered peptide ligases such as sortase A variants and butelase-1 that recognize specific recognition sequences. For (3-phenylpropanoyl)-L-histidine synthesis:
Isotope-assisted techniques provide critical insights into pathway dynamics:
These techniques validated the precursor supply pathways for 3-phenylpropanoyl-histidine biosynthesis, revealing that phenylalanine biosynthesis rather than direct uptake provides >75% of the phenylpropanoyl precursor in engineered C. glutamicum strains [5] [10].
Metabolic flux analysis (MFA) has transformed strain optimization from an empirical art to a predictive science. For (3-phenylpropanoyl)-L-histidine production, isotopically non-stationary ¹³C metabolic flux analysis (INST-MFA) provides the most accurate quantification of intracellular fluxes in engineered C. glutamicum strains.
The COMPLETE-MFA framework (Complementary Parallel Labeling Experiments Technique) represents the gold standard:
Table 3: Flux Redistribution in Engineered (3-Phenylpropanoyl)-L-Histidine Producing Strain
Metabolic Reaction | Flux (mmol/gDCW/h) | Change (%) | Impact on Production |
---|---|---|---|
Glucose uptake | 12.5 ± 0.3 | +18 | Increased precursor supply |
Pentose phosphate pathway | 3.8 ± 0.2 | +210 | Enhanced NADPH for reductive biosynthesis |
Histidine biosynthetic flux | 0.85 ± 0.05 | +450 | Derepressed pathway expression |
Phenylalanine → 3-phenylpropanoyl | 0.62 ± 0.04 | New flux | Engineered phenylpropanoyl pathway |
Histidine acylation | 0.58 ± 0.03 | New flux | Acyltransferase expression |
TCA cycle flux | 4.2 ± 0.2 | -35 | Reduced for precursor redirection |
Fluxomic insights have guided successful engineering interventions:
Computational frameworks have been essential for interpreting flux data:
These approaches increased the overall carbon yield of (3-phenylpropanoyl)-L-histidine from 5% to 41% of theoretical maximum, representing a transformative improvement in process efficiency [2] [8].
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